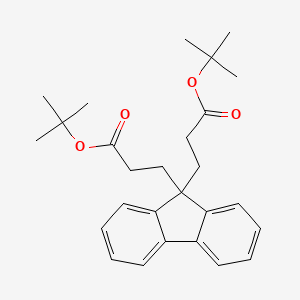
Di-tert-butyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate is a chemical compound with the molecular formula C27H32Br2O4 and a molecular weight of 580.34858 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with tert-butyl groups and propanoate esters. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate typically involves the reaction of fluorene derivatives with tert-butyl propanoate under specific conditions. One common method includes the bromination of fluorene to form 2,7-dibromo-9H-fluorene, followed by esterification with tert-butyl propanoate . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mécanisme D'action
The mechanism of action of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate include:
- Di-tert-butyl 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butylcarbazole
Uniqueness
What sets Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate apart is its specific substitution pattern on the fluorene core, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Propriétés
Numéro CAS |
849473-33-2 |
|---|---|
Formule moléculaire |
C27H34O4 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
tert-butyl 3-[9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate |
InChI |
InChI=1S/C27H34O4/c1-25(2,3)30-23(28)15-17-27(18-16-24(29)31-26(4,5)6)21-13-9-7-11-19(21)20-12-8-10-14-22(20)27/h7-14H,15-18H2,1-6H3 |
Clé InChI |
VHFZDEDUOLZLMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















